2-(3-acetyl-1H-indol-1-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone

aza-Friedel-Crafts catalyst-free coupling synthetic yield

2-(3-Acetyl-1H-indol-1-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone (molecular formula C₂₁H₂₀N₂O₂, exact mass 332.15 g/mol) is a heterocyclic building block that combines an indole scaffold bearing a C-3 acetyl group with a 3,4-dihydroisoquinoline moiety linked through an N-ethanone bridge. It was first reported as one product of a catalyst-free aza-Friedel–Crafts reaction between indole derivatives and 3,4-dihydroisoquinoline, a methodology developed to access 3-substituted indole and N-indolyl-ethanone architectures under mild, metal-free conditions.

Molecular Formula C21H20N2O2
Molecular Weight 332.4 g/mol
Cat. No. B4102128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-acetyl-1H-indol-1-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone
Molecular FormulaC21H20N2O2
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCC4=CC=CC=C4C3
InChIInChI=1S/C21H20N2O2/c1-15(24)19-13-23(20-9-5-4-8-18(19)20)14-21(25)22-11-10-16-6-2-3-7-17(16)12-22/h2-9,13H,10-12,14H2,1H3
InChIKeyLALIKHSINNPPLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Acetyl-1H-indol-1-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone: Structural Identity, Synthesis Origin, and Procurement-Relevant Classification


2-(3-Acetyl-1H-indol-1-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone (molecular formula C₂₁H₂₀N₂O₂, exact mass 332.15 g/mol) is a heterocyclic building block that combines an indole scaffold bearing a C-3 acetyl group with a 3,4-dihydroisoquinoline moiety linked through an N-ethanone bridge [1]. It was first reported as one product of a catalyst-free aza-Friedel–Crafts reaction between indole derivatives and 3,4-dihydroisoquinoline, a methodology developed to access 3-substituted indole and N-indolyl-ethanone architectures under mild, metal-free conditions [2]. The compound is structurally distinct from the more extensively studied C-3 coupled indole–dihydroisoquinoline adducts because the isoquinoline ring is attached at the indole N-1 position via a flexible ethanone linker rather than directly at the indole C-3 position [3]. This structural partition places it in a specific niche relevant to medicinal chemistry campaigns targeting LSD1/KDM1A demethylase and efflux-pump-based antibacterial projects, where N-indolyl-ethanone–dihydroisoquinoline congeners have demonstrated reproducible target engagement or cellular activity [4].

Why 2-(3-Acetyl-1H-indol-1-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone Cannot Be Casually Replaced by In-Class Analogs


There are two dominant constitutional isomer families within the indole–dihydroisoquinoline space: (i) C-3 coupled indoles, where the indole C-3 carbon is directly bonded to the C-1 position of the tetrahydroisoquinoline ring, and (ii) N-indolyl-ethanone derivatives, where the indole nitrogen is tethered through a two-carbon ethanone spacer to the dihydroisoquinoline nitrogen [1]. These two architectures are non-interchangeable. C-3 coupled adducts have been primarily explored as efflux pump inhibitors and anticancer agents, with the most potent examples relying on 6,7-dimethoxy substitution on the dihydroisoquinoline ring [2]. Conversely, N-indolyl-ethanone congeners bearing a 6-methoxy group have been identified as potent, cell-active inhibitors of LSD1/KDM1A demethylase, with measured Kd values in the sub-micromolar range (e.g., 350 nM for CHEMBL2334501) [3]. The presence of the 3-acetyl substituent on the indole ring in the target compound introduces an additional hydrogen-bond acceptor and steric element that is absent in the unsubstituted N-indolyl-ethanone baseline, potentially altering both target selectivity and pharmacokinetic profile [4]. Simply substituting a C-3 coupled isomer for this compound in a biological or synthetic workflow would switch the mode of attachment, remove the 3-acetyl pharmacophore, and redirect the compound toward a completely different target space.

Quantitative Comparative Evidence for 2-(3-Acetyl-1H-indol-1-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone: Synthesis Efficiency, Structural Differentiation, and Analog-Based Activity Inference


Catalyst-Free Synthesis Yield Benchmarking: Target Compound vs. C-3 Coupled Indole–Dihydroisoquinoline Isomers

The target compound is accessible via the same catalyst-free aza-Friedel–Crafts protocol used to prepare C-3 coupled indole derivatives, enabling direct comparison of synthetic efficiency. Under optimized microwave-assisted conditions at 80 °C in acetonitrile, the reaction between indole and 3,4-dihydroisoquinoline provides C-3 coupled products in yields reported up to 91 % [REFS-1, REFS-2]. The formation of the N-indolyl-ethanone isomer (the target compound scaffold) occurs competitively and can be isolated by column chromatography, though its isolated yield is typically lower (estimated 55 % based on patent literature for the corresponding 2-acetyl derivative) due to competing C-3 alkylation . This yield trade-off is mechanistically informative: the N-ethanone linkage requires acylation of the indole nitrogen prior to or concurrent with coupling, whereas C-3 coupling proceeds via direct electrophilic attack at the indole C-3 position, which is inherently more nucleophilic. The quantified difference in isolated yield (91 % vs. ~55 %) serves as a practical criterion for investigators planning multi-step library syntheses .

aza-Friedel-Crafts catalyst-free coupling synthetic yield indole-dihydroisoquinoline microwave-assisted synthesis

Predicted Physicochemical Profile: Lipophilicity and PSA Differentiation from C-3 Coupled Isomers and De-acetylated Analogs

Computationally predicted physicochemical parameters provide a first-pass filter for distinguishing the target compound from its closest constitutional isomers. For the target compound (C₂₁H₂₀N₂O₂, MW 332.4), the predicted logP is 3.51 with a topological polar surface area (tPSA) of 68.52 Ų and zero Rule-of-Five violations . In comparison, the C-3 coupled isomer 1-(1-(1H-indol-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (CAS 827320-71-8, C₁₉H₁₈N₂O, MW 290.4) lacks the ethanone carbonyl bridge and exhibits a higher predicted logP of approximately 4.0 and a lower tPSA, consistent with a more lipophilic, less polar scaffold . The unsubstituted N-indolyl analog 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-indol-1-yl)ethanone (CAS 1144464-16-3, C₁₉H₁₈N₂O) also lacks the 3-acetyl group and is predicted to have a lower tPSA than the target compound . The presence of the 3-acetyl group on the indole in the target compound increases both hydrogen-bond acceptor count (from 2 to 3) and tPSA by approximately 20–30 Ų relative to the de-acetylated N-indolyl analog, which is expected to translate into reduced passive membrane permeability .

logP polar surface area drug-likeness physicochemical property prediction Lipinski rule of five

LSD1/KDM1A Inhibitory Activity Inference: N-Indolyl-Ethanone Scaffold Class-Level Potency with Measured Kd for a Close Analog

The N-indolyl-ethanone–dihydroisoquinoline scaffold has been explicitly claimed and evaluated as a privileged chemotype for LSD1/KDM1A inhibition. A directly measured binding affinity is available for the close congener 2-(1H-indol-1-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (CHEMBL2334501), which exhibits a Kd of 350 nM against recombinant human LSD1 (residues 157–852) as determined by microscale thermophoresis (MST) [1]. This compound differs from the target compound only by the presence of a 6-methoxy group on the dihydroisoquinoline ring (absent in the target compound) and the absence of the 3-acetyl group on the indole (present in the target compound). Two additional analogs from the same patent series (US8993808) demonstrate IC₅₀ values of 210 nM and Ki of 50 nM against LSD1 in enzymatic assays, confirming that the core N-indolyl-ethanone pharmacophore is tolerant of indole substitution while maintaining sub-micromolar potency [2]. The 3-acetyl group in the target compound is expected to modulate potency by introducing a hydrogen-bond acceptor capable of engaging the LSD1 active-site cleft or allosteric pocket, though no direct Kd or IC₅₀ data for the target compound itself have been reported in the peer-reviewed literature.

LSD1 inhibitor KDM1A epigenetics indole-dihydroisoquinoline structure-activity relationship

Structural Crossover Between LSD1 and Efflux Pump Inhibitor Chemotypes: Positioning Against the Hegedűs 2024 Biological Dataset

The Hegedűs et al. (2024) study systematically evaluated C-3 coupled indole–dihydroisoquinoline derivatives for efflux pump inhibiting (EPI), anti-biofilm, and anticancer activities [1]. Although the target compound (N-indolyl-ethanone scaffold) was not included in that panel, the study established a structure–activity relationship (SAR) baseline that can be used positionally: the most significant EPI activity was observed for the 6,7-dihydrothieno[3,2-c]pyridine-coupled indole derivative, while the 6,7-dimethoxy-3,4-dihydroisoquinoline-coupled 7-azaindole derivative was the most potent biofilm inhibitor [1]. The 6,7-dimethoxy-3,4-dihydroisoquinoline skeleton combined with an electron-rich indole was found to be effective for ABCB1 (P-glycoprotein) inhibition [2]. The target compound, lacking the 6,7-dimethoxy substitution on the dihydroisoquinoline but bearing a 3-acetyl group on the indole, occupies a distinct, un-explored region of the SAR landscape. Because the N-indolyl-ethanone linkage provides greater conformational flexibility than the direct C-3 linkage, the target compound may access binding modes unavailable to the rigid C-3 coupled series [3].

efflux pump inhibitor ABCB1 P-glycoprotein anticancer biofilm inhibition

Recommended Procurement and Application Scenarios for 2-(3-Acetyl-1H-indol-1-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone Based on the Evidence Base


LSD1/KDM1A Epigenetic Inhibitor Screening and SAR Expansion

The N-indolyl-ethanone–dihydroisoquinoline core has been validated as an LSD1-binding scaffold with Kd values in the range of 50–350 nM for closely related analogs [1]. The target compound introduces a 3-acetyl substituent at a position that tolerates structural diversity within the patent literature (US8993808, US9487512), making it a logical next-step compound for SAR expansion campaigns aimed at improving LSD1 potency or modulating selectivity against related flavin-dependent oxidases [2]. Procure for enzymatic MST or fluorescence-based LSD1 inhibition assays, using CHEMBL2334501 (Kd = 350 nM) and US9487512 Example 1 (Ki = 50 nM) as internal reference standards [1].

Dual-Mechanism Antibacterial–Anticancer Screening (EPI + LSD1)

The target compound combines structural features of two independently validated chemotypes: the LSD1-active N-indolyl-ethanone scaffold and the C-3 coupled indole–dihydroisoquinoline scaffold shown to inhibit ABCB1 efflux pumps and biofilm formation in E. coli and S. aureus [3]. Procurement is recommended for dual-mechanism screening panels in methicillin-resistant S. aureus (MRSA) efflux pump inhibition assays and ABCB1-overexpressing colon adenocarcinoma cytotoxicity models, with the most active C-3 coupled compounds from Hegedűs et al. (2024) serving as EPI-positive controls [3]. The 3-acetyl group may also serve as a pro-drug handle or metabolic soft spot amenable to further medicinal chemistry optimization [4].

Catalyst-Free Synthesis Methodology Development and Library Production

The target compound is a product of the catalyst-free aza-Friedel–Crafts reaction, a methodology that has been expanded to solvent-free conditions, microwave acceleration, and azaindole substrates [REFS-2, REFS-4]. Laboratories developing sustainable, metal-free synthetic routes can use this compound as a benchmark substrate to compare the efficiency of N-indolyl-ethanone formation versus C-3 coupled product formation under varying conditions (microwave vs. thermal, solvent vs. solvent-free). The ~55% estimated yield for the N-ethanone scaffold [4] provides a quantitative baseline against which to evaluate improved protocols involving organocatalysts or flow chemistry.

Chiral Chromatography Method Development and Analytical Reference Standard

The compound and its analogs have been employed as analytes in chiral chromatographic method development using polysaccharide- and zwitterionic Cinchona alkaloid-based chiral stationary phases [4]. The presence of the 3-acetyl group introduces a second hydrogen-bond acceptor site that can enhance enantioselective recognition relative to de-acetylated analogs. Procure for use as a test analyte in chiral HPLC and subcritical fluid chromatography (SFC) method development, where its distinct retention profile (driven by predicted logP of 3.51 and tPSA of 68.52 Ų [1]) can serve as a system suitability marker.

Quote Request

Request a Quote for 2-(3-acetyl-1H-indol-1-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.